Ethyl-7-brom-5-chlor-1-benzofuran-2-carboxylat

Übersicht

Beschreibung

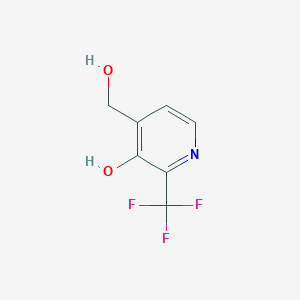

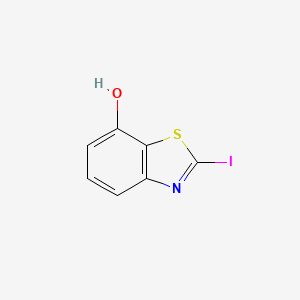

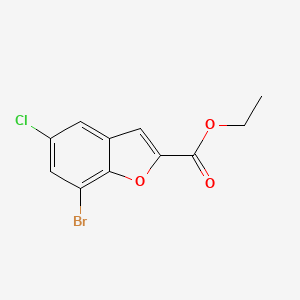

Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate is a chemical compound with the CAS number 1823331-46-9 . It has a molecular weight of 303.54 . The IUPAC name for this compound is ethyl 7-bromo-5-chlorobenzofuran-2-carboxylate .

Synthesis Analysis

The synthesis of benzofuran derivatives, including Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate, has been a subject of interest in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis

The InChI code for Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate is 1S/C11H8BrClO3/c1-2-15-11(14)9-4-6-3-7(13)5-8(12)10(6)16-9/h3-5H,2H2,1H3 . This code provides a unique identifier for the molecular structure of this compound.Wissenschaftliche Forschungsanwendungen

Drogen Synthese und Pharmazeutische Chemie

Ethyl-7-brom-5-chlor-1-benzofuran-2-carboxylat wird bei der Synthese verschiedener Medikamente eingesetzt, insbesondere aufgrund seines Potenzials, selektiv an bestimmte Rezeptoren wie den Serotoninrezeptor 5-HT2A zu binden . Diese Eigenschaft ist wertvoll bei der Entwicklung von Medikamenten mit gezielten Therapiepotenzialen, die auf eine hohe Wirksamkeit bei minimalen Nebenwirkungen abzielen.

Krebsforschung

Substituierte Benzofurane, wie this compound, haben signifikante Antikrebsaktivitäten gezeigt. Zum Beispiel haben bestimmte Verbindungen, die von Benzofuranen abgeleitet sind, hemmende Wirkungen auf eine Reihe von Krebszellen gezeigt, darunter Leukämie, nicht-kleinzelliges Lungenkarzinom, Darmkrebs, ZNS-Krebs, Melanom und Eierstockkrebs .

Organische Reaktionen

Diese Verbindung findet auch Anwendung in Studien zu organischen Reaktionen. Seine Struktur ermöglicht diverse Reaktivitätsmuster, die zur Herstellung komplexer organischer Moleküle für verschiedene wissenschaftliche Zwecke genutzt werden können.

Safety and Hazards

Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate is classified as having acute toxicity (dermal and oral), specific target organ toxicity (respiratory tract irritation), skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust, and wear protective clothing, gloves, safety glasses, and dust respirator .

Zukünftige Richtungen

The future directions for research on Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate and similar compounds are promising. Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Wirkmechanismus

Target of Action

Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate is a benzofuran derivative . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

Benzofuran derivatives are known to interact with their targets leading to changes that result in their biological activities .

Biochemical Pathways

Benzofuran derivatives are known to affect various biochemical pathways leading to their downstream effects .

Result of Action

Benzofuran derivatives are known to have various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Biochemische Analyse

Biochemical Properties

Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, benzofuran derivatives, including Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate, have been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions can lead to either inhibition or activation of the enzymes, affecting the metabolic pathways of other compounds.

Cellular Effects

Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have been found to modulate the activity of kinases, which are essential for cell signaling . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell function and viability.

Molecular Mechanism

The molecular mechanism of action of Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes, altering their activity. For instance, it may inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways . Additionally, Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can degrade over time, leading to a decrease in their biological activity

Dosage Effects in Animal Models

The effects of Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-tumor or anti-inflammatory properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. The threshold effects and toxicological profile of Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate need to be carefully evaluated in preclinical studies.

Metabolic Pathways

Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect the metabolic flux and levels of metabolites, influencing the overall metabolic profile of the compound. Understanding the metabolic pathways of Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate is essential for predicting its pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate within cells and tissues are influenced by various factors. The compound may interact with transporters or binding proteins that facilitate its movement across cell membranes Additionally, its localization and accumulation within specific tissues can impact its biological activity

Subcellular Localization

The subcellular localization of Ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for determining its precise mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

ethyl 7-bromo-5-chloro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClO3/c1-2-15-11(14)9-4-6-3-7(13)5-8(12)10(6)16-9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFVXYWNOPUQSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2O1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.